

The Enigmatic Presence of Aminomalonic Acid in Bacteria: A Technical Guide

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Compound of Interest

Compound Name: *Aminomalonic acid*

Cat. No.: *B556332*

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This technical guide delves into the natural occurrence of **aminomalonic acid** (Ama), a non-proteinogenic amino acid, within the bacterial kingdom. While its presence is subtle, the implications for bacterial physiology, secondary metabolite biosynthesis, and potential as a biomarker are significant. This document provides a comprehensive overview of the current understanding of Ama in bacteria, focusing on its quantitative occurrence, biosynthetic pathways, and the experimental protocols for its detection and analysis.

Quantitative Occurrence of Aminomalonic Acid in Bacteria

The quantification of **aminomalonic acid** in bacteria has been primarily documented in *Escherichia coli*. Due to its inherent instability, Ama has likely evaded detection in many other species, suggesting that the data presented below may represent a fraction of its true distribution.

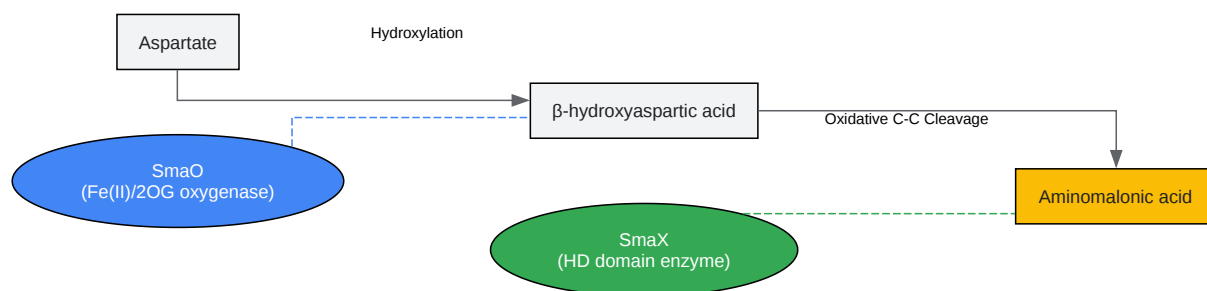
Bacterial Species	Sample Type	Method of Quantification	Concentration	Reference
Escherichia coli	Protein Hydrolysates	Gas Chromatography/ Mass Spectrometry (GC/MS)	~0.3 residues per 1000 amino acids	[1][2]
Escherichia coli	Protein Hydrolysates	Amino Acid Analysis & GC/MS	0.2 residues per 1000 glycine residues	[3][4][5]

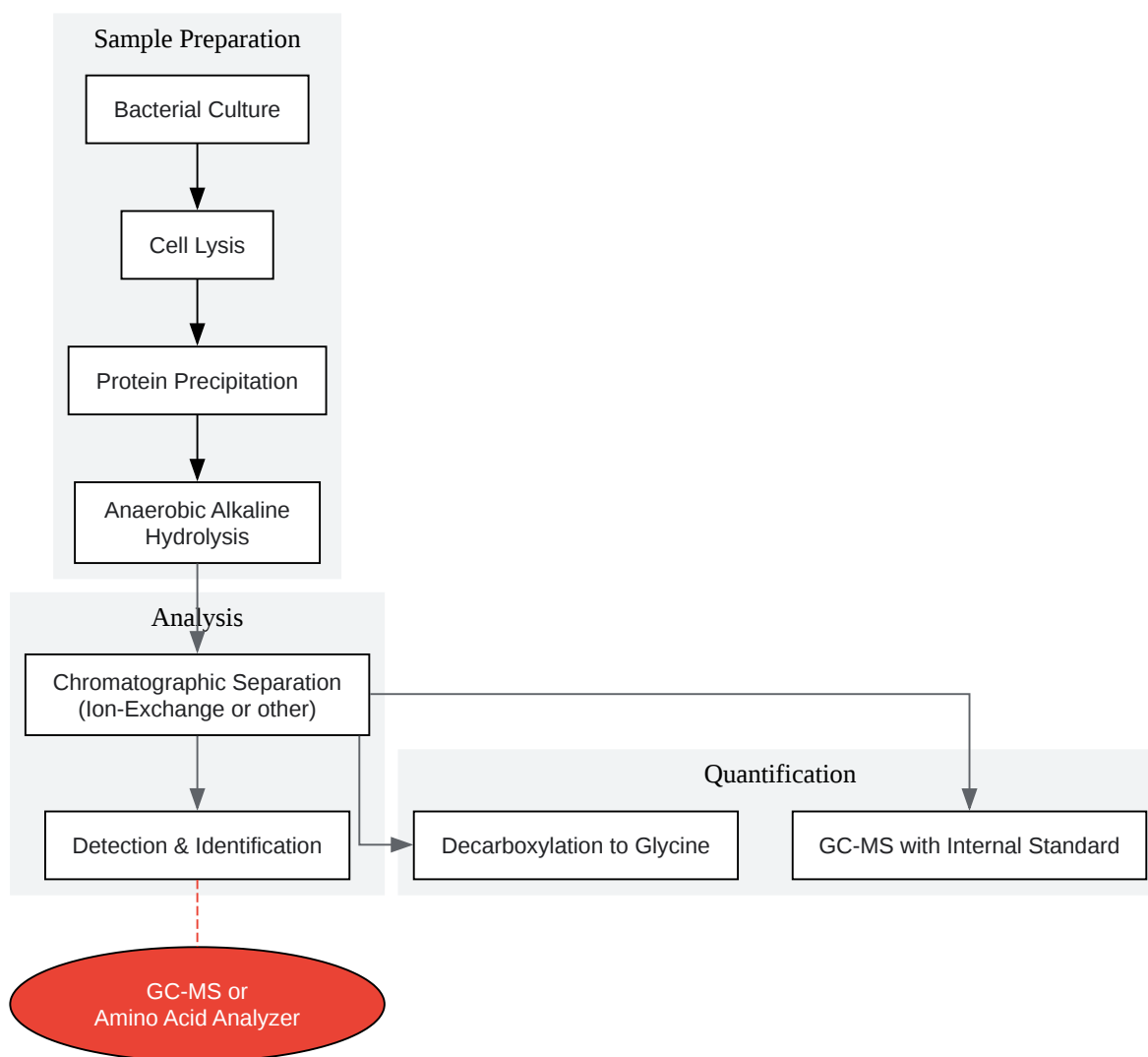
Biosynthesis of Aminomalonic Acid

Recent research has elucidated a key biosynthetic pathway for **aminomalonic acid**, particularly in the context of ribosomally synthesized and post-translationally modified peptides (RiPPs). This two-step enzymatic cascade converts aspartate into aminomalonate.

A novel biosynthetic pathway involves a two-enzyme cascade:

- An Fe(II)/2-oxoglutarate-dependent oxygenase (SmaO) hydroxylates an aspartate residue to a β -hydroxyaspartic acid (Hya) intermediate.
- An atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme (SmaX) then facilitates the oxidative cleavage of the C β –C γ bond in the β -hydroxyaspartic acid intermediate to yield **aminomalonic acid**.





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Phone: (601) 213-4426

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